molecular formula C16H13O7.Cl B100214 Pulchellidin CAS No. 19077-86-2

Pulchellidin

Cat. No.: B100214
CAS No.: 19077-86-2
M. Wt: 317.27 g/mol
InChI Key: SVUQABVHSHQZHD-UHFFFAOYSA-O
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Description

Pulchellidin is an O-methylated anthocyanidin, a type of flavonoid pigment found in plants. It is known for its blue-red coloration and can be found in species such as Plumbago pulchella. The compound has the IUPAC name 3,3′,4′,5′,7-pentahydroxy-5-methoxyflavylium and a molecular formula of C₁₆H₁₃O₇ .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pulchellidin can be synthesized through various chemical reactions involving the methylation of anthocyanidins. The process typically involves the use of methanol and acidic conditions to facilitate the methylation of the hydroxyl groups on the anthocyanidin structure.

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, particularly from species like Plumbago pulchella. The extraction process includes maceration of plant material followed by purification using chromatographic techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Pulchellidin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding leucoanthocyanidin form.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like acetic anhydride and methanol are used for acetylation and methylation reactions, respectively.

Major Products:

Scientific Research Applications

Pulchellidin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pulchellidin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Pulchellidin is unique among anthocyanidins due to its specific methylation pattern. Similar compounds include:

    Delphinidin: Another anthocyanidin with a similar structure but without the methoxy group.

    Malvidin: Contains additional methoxy groups compared to this compound.

    Petunidin: Similar in structure but with different hydroxylation and methylation patterns.

These compounds share similar antioxidant and pigment properties but differ in their specific chemical behaviors and applications .

Properties

IUPAC Name

5-(3,7-dihydroxy-5-methoxychromenylium-2-yl)benzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-22-13-4-8(17)5-14-9(13)6-12(20)16(23-14)7-2-10(18)15(21)11(19)3-7/h2-6H,1H3,(H4-,17,18,19,20,21)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUQABVHSHQZHD-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=[O+]C(=C(C=C12)O)C3=CC(=C(C(=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13O7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Pulchellidin structurally unique compared to other anthocyanins?

A1: Unlike most naturally occurring anthocyanins, this compound possesses a unique 5,7-dimethoxy substitution pattern on its A-ring. This structural feature prevents the formation of tautomeric quinonoidal bases (anhydrobases) typically observed in other anthocyanins with free hydroxyl groups at the 5 and 7 positions. [] This unique structural characteristic could potentially lead to distinct color properties and stability profiles.

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